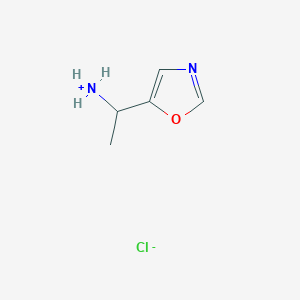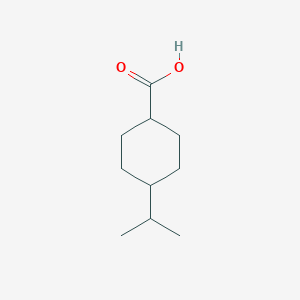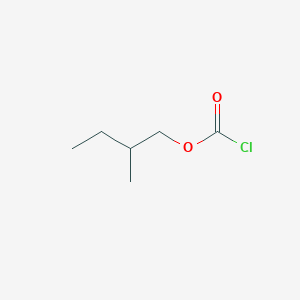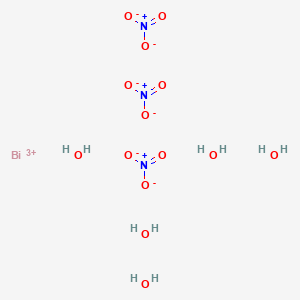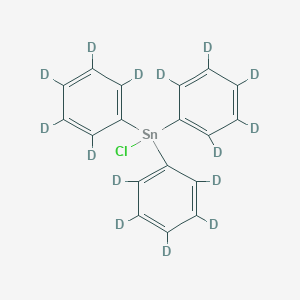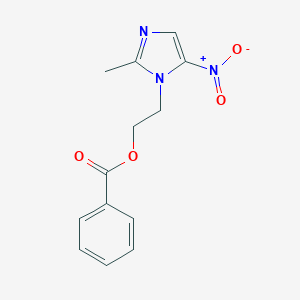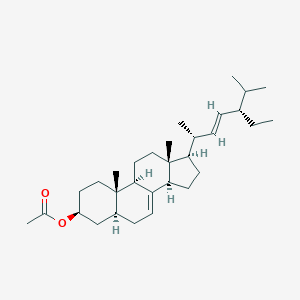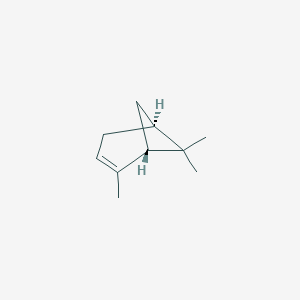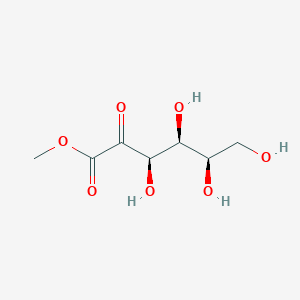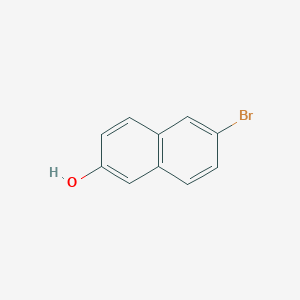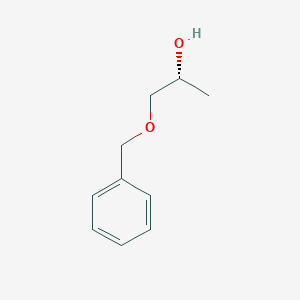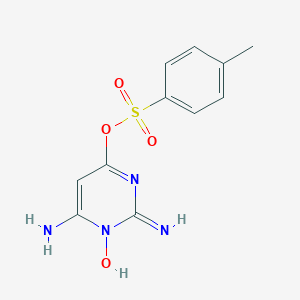
(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate" belongs to a class of chemicals that are significant in various chemical syntheses and applications, especially in pharmaceuticals and materials science. Its detailed study encompasses synthesis methods, molecular structure elucidation, reactivity profiles, and property characterization.
Synthesis Analysis
The synthesis of complex cyclic compounds containing aminobenzenesulfonamide derivatives, which are structurally related to the compound , involves advanced organic synthesis techniques. Kaneda (2020) reviewed methods such as the Nicholas and Pauson-Khand reactions for creating polyheterocyclic compounds and highlighted the significance of aminobenzenesulfonamide derivatives in both organic synthesis and pharmaceutical developments (Kaneda, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated through techniques like NMR (Nuclear Magnetic Resonance) and X-ray crystallography. The unique feature of this compound, including its amino and sulfonyl functional groups attached to a pyrimidinyl core, plays a critical role in its chemical behavior and interactions.
Chemical Reactions and Properties
The reactivity and chemical behavior of (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate can be inferred from studies on related compounds. For instance, its amino and hydroxy groups may participate in various chemical reactions, including nucleophilic substitution, condensation, and complexation with metals, similar to other sulfonamide derivatives.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are determined by the compound's molecular structure. The presence of both hydrophobic (4-methylbenzenesulfonate) and hydrophilic (amino and hydroxy groups) parts suggests that it may exhibit amphiphilic properties, affecting its solubility and interaction with solvents.
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards electrophiles or nucleophiles are influenced by the compound's functional groups. The amino group can act as a base, while the hydroxy group may exhibit acidic properties. The sulfonyl group could potentially increase the compound's reactivity towards nucleophilic substitution reactions.
科学的研究の応用
Advanced Oxidation Processes (AOPs)
Advanced oxidation processes (AOPs) are a set of chemical treatments designed to remove recalcitrant compounds from water. While the specific compound of interest was not directly mentioned, the review on the degradation of acetaminophen by AOPs might offer insights into similar processes that could apply to the degradation or transformation of complex organic compounds, including sulfonates like the one . This work summarized various AOP systems, their mechanisms, and by-products, highlighting the potential of AOPs in treating challenging pollutants (Qutob et al., 2022).
Synthesis of Novel Compounds
Research focused on synthesizing novel cyclic compounds containing aminobenzenesulfonamide provides an example of the types of chemical research and applications that might involve complex sulfonates. The study discusses the development of new chemical reactions and the potential pharmaceutical applications of these synthesized compounds, indicating the broad utility of sulfonamide derivatives in drug discovery and organic synthesis (Kaneda, 2020).
Analytical Methods in Antioxidant Activity
The review on analytical methods used in determining antioxidant activity presents a comprehensive overview of tests for assessing antioxidant properties of compounds. Although not directly related to the compound , this research highlights the importance of understanding the physicochemical properties and biological activities of compounds, which could be relevant when considering the antioxidant potential of sulfonate derivatives (Munteanu & Apetrei, 2021).
Sulfonamide-Based Medicinal Chemistry
A review on sulfonamide-based medicinal chemistry discusses the development and applications of sulfonamide derivatives in various therapeutic areas. This work provides insights into the chemical modifications and biological activities of sulfonamide compounds, offering a context for understanding how similar chemical frameworks might be applied in scientific research and drug development (Shichao et al., 2016).
特性
IUPAC Name |
(6-amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-7-2-4-8(5-3-7)20(17,18)19-10-6-9(12)15(16)11(13)14-10/h2-6,13,16H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHBHCTFISHSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=N)N(C(=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Minoxidil Impurity D | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)
